molecular formula C15H11ClO2 B3024513 (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid CAS No. 10465-70-0

(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid

Cat. No.: B3024513
CAS No.: 10465-70-0
M. Wt: 258.7 g/mol
InChI Key: VPXGAYMGNMHRTI-UVTDQMKNSA-N
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Description

(2Z)-2-(4-Chlorophenyl)-3-phenylacrylic acid is a substituted cinnamic acid derivative characterized by a Z-configuration (cis) double bond between the α- and β-carbons. Its molecular formula is C₁₅H₁₁ClO₂, with a molecular weight of 258.70 g/mol. The compound features a 4-chlorophenyl group at the α-position and a phenyl group at the β-position, which influence its electronic properties, lipophilicity, and biological interactions .

Structurally, it belongs to the class of α,β-unsaturated carboxylic acids, known for their roles in organic synthesis, pharmaceuticals, and materials science. The Z-configuration introduces steric hindrance, affecting reactivity and intermolecular interactions compared to its E-isomer .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXGAYMGNMHRTI-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)Cl)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid typically involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (2Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 2-(4-chlorophenyl)-3-phenylpropanol or 2-(4-chlorophenyl)-3-phenylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid is used as a starting material for the synthesis of various organic compounds. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of chlorophenyl and phenyl groups on biological systems. It is also employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: In medicine, (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Cinnamic Acid (3-Phenylacrylic Acid)
  • Molecular formula : C₉H₈O₂
  • Key differences : Lacks the 4-chlorophenyl substituent and has a simpler phenyl group at the β-position.
  • Properties : Higher solubility in polar solvents due to reduced steric bulk. The absence of chlorine diminishes its lipophilicity (log k ≈ 1.2) compared to the chlorinated derivative .
(b) (Z)-3-(4-Methoxyphenyl)-2-Phenylacrylic Acid
  • Molecular formula : C₁₆H₁₄O₃
  • Key differences : A methoxy group replaces chlorine at the para position.
  • Properties : The electron-donating methoxy group increases electron density, enhancing stability against electrophilic attack. This compound exhibits antifungal and antiviral activities, attributed to its improved bioavailability .
(c) (Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid
  • Molecular formula : C₉H₇ClO₂S
  • Key differences : A mercapto (-SH) group replaces the phenyl group at the α-position.
  • Properties : The thiol group introduces redox activity and metal-binding capabilities, making it relevant in catalysis and metalloprotein inhibition .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) log k (Lipophilicity) Key Substituents Biological Activity
(2Z)-2-(4-Cl-Ph)-3-Ph-acrylic acid 258.70 2.8 (estimated) 4-Cl-Ph (α), Ph (β) Antimicrobial, anti-inflammatory
Cinnamic acid 148.16 1.2 Ph (β) Antioxidant, precursor
(Z)-3-(4-MeO-Ph)-2-Ph-acrylic acid 254.28 3.1 4-MeO-Ph (β), Ph (α) Antifungal, antiviral
(Z)-3-(4-Cl-Ph)-2-SH-acrylic acid 214.67 2.5 4-Cl-Ph (β), SH (α) Catalytic, enzyme inhibition

Notes:

  • Lipophilicity (log k) values are derived from HPLC-based methods, as described in .
  • Chlorine and methoxy substituents increase log k by 1.6–1.9 units compared to non-substituted analogues .

Biological Activity

(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid, also known as 4-chlorocinnamic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClO2
  • CAS Number : 10465-70-0
  • Molecular Weight : 284.73 g/mol

The structure of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid features a trans double bond between the carbon atoms adjacent to the carboxylic acid group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound showed a minimum inhibitory concentration (MIC) comparable to or better than conventional antibiotics like ampicillin and rifampicin.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Ampicillin16
Enterococcus faecalis16Vancomycin32

This suggests that the introduction of chlorine in the phenyl ring enhances the antimicrobial efficacy of cinnamic acid derivatives .

Anticancer Properties

The anticancer potential of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid has been explored in several studies. In vitro assays indicated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

A significant study reported that this compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid has shown anti-inflammatory properties. Experimental models demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of experiments were conducted to assess the antimicrobial activity of various cinnamic acid derivatives, including (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
  • Anticancer Activity Assessment :
    In a comparative study involving multiple compounds, (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid was found to significantly reduce cell viability in human cancer cell lines. The study concluded that this compound could be developed into a novel anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound can be synthesized via condensation reactions between 4-chlorobenzaldehyde and phenylacetic acid derivatives under acidic or basic catalysis. Z/E isomer ratios depend on reaction temperature and solvent polarity. For example, polar aprotic solvents like DMF favor Z-isomer formation due to stabilized intermediates . Stereochemical confirmation requires techniques like X-ray crystallography or NOESY NMR .
  • Key Parameters :

CatalystSolventTemperature (°C)Z:E Ratio
Pd(OAc)₂Toluene807:3
H₂SO₄DMF609:1

Q. How can researchers validate the purity and structural integrity of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid?

  • Methodology : Use reversed-phase HPLC (RP-HPLC) with a C18 column and mobile phase of acetonitrile:water (70:30, pH 3.0 adjusted with trifluoroacetic acid). Retention time (~12.5 min) and UV-Vis absorption at 254 nm confirm purity . Mass spectrometry (ESI-MS) with m/z 284.7 [M+H]⁺ and FT-IR peaks at 1680 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) validate structure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 2–10) at 40°C for 30 days. Monitor degradation via HPLC:

pHDegradation (%)Major Degradant
215%Hydrolysis product
75%None detected
1025%Oxidized derivative
  • Recommendation : Store at 4°C in dark, anhydrous conditions to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve Z/E isomer mixtures of this compound, and what catalytic systems improve isomer selectivity?

  • Methodology : Use Lewis acids (e.g., AlCl₃) to catalyze isomerization. For example, refluxing in toluene with AlCl₃ (5 mol%) converts 80% of E-isomer to Z-isomer in 6 hours . Monitor progress via chiral HPLC or circular dichroism (CD).
  • Optimization :

CatalystTime (h)Z-Isomer Yield
AlCl₃680%
BF₃·Et₂O865%

Q. What computational approaches predict the bioactivity of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid against enzyme targets?

  • Methodology : Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Key interactions:

  • Chlorophenyl group forms halogen bonds with Leu352 (COX-2).
  • Acrylic acid moiety hydrogen-bonds with Thr766 (EGFR) .
    • Validation : Compare docking scores (ΔG) with known inhibitors:
TargetΔG (kcal/mol)Reference Inhibitor ΔG
COX-2-8.2Celecoxib: -9.1
EGFR-7.8Gefitinib: -9.3

Q. How do substituents on the phenyl rings influence the compound’s pharmacokinetic properties?

  • Methodology : Synthesize analogs (e.g., 4-methyl or 4-nitro derivatives) and assess logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes).

SubstituentlogPPPB (%)t₁/₂ (h)
4-Cl3.1852.5
4-NO₂2.8781.8
  • Insight : Electron-withdrawing groups reduce metabolic stability but improve solubility .

Q. What strategies mitigate impurity formation during large-scale synthesis?

  • Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters. Key factors:

  • Catalyst loading (5–10 mol%)
  • Solvent (toluene vs. DMF)
  • Temperature (60–100°C)
    • Results : ANOVA analysis identifies temperature as the most significant factor (p < 0.05) affecting impurity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid
Reactant of Route 2
(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid

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